Product packaging for 2-Butylphenol;phosphorous acid(Cat. No.:CAS No. 27457-23-4)

2-Butylphenol;phosphorous acid

Cat. No.: B14686429
CAS No.: 27457-23-4
M. Wt: 532.6 g/mol
InChI Key: LUVCHBRBVQSSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butylphenol;phosphorous acid is a chemical compound provided for research and development purposes. This material is intended for use in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds formed from phenolic derivatives and phosphorous acid are of significant research interest, particularly in the field of polymer science and materials chemistry. Similar phosphite esters, such as Tris(2,4-di-tert-butylphenyl)phosphite, are widely studied and utilized as secondary antioxidants and stabilizers in plastics . They function by decomposing hydroperoxides, thereby preventing the oxidative degradation and discoloration of polymers . Researchers may investigate this compound for its potential analogous applications or as a precursor in organic synthesis and catalytic processes . Handling should be conducted in accordance with appropriate safety practices. Refer to the material safety data sheet for specific hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H45O6P B14686429 2-Butylphenol;phosphorous acid CAS No. 27457-23-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

27457-23-4

Molecular Formula

C30H45O6P

Molecular Weight

532.6 g/mol

IUPAC Name

2-butylphenol;phosphorous acid

InChI

InChI=1S/3C10H14O.H3O3P/c3*1-2-3-6-9-7-4-5-8-10(9)11;1-4(2)3/h3*4-5,7-8,11H,2-3,6H2,1H3;1-3H

InChI Key

LUVCHBRBVQSSGI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.OP(O)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 2 Butylphenol and Phosphorus Systems

Reaction Mechanisms in Phenol (B47542) Alkylation and Subsequent Phosphorylation

The synthesis of organophosphorus phenolic compounds begins with the alkylation of phenol, followed by a phosphorylation step. The mechanisms governing these transformations are critical for controlling product selectivity and yield.

Acid-Catalyzed Pathways for Alkylated Phenol Formation

The introduction of a butyl group onto the phenol ring to form 2-butylphenol (B3051182) is typically achieved through acid-catalyzed alkylation, a class of Friedel-Crafts reactions. libretexts.org This process can be catalyzed by both Brønsted acids, such as sulfuric acid, and Lewis acids, like aluminum chloride. wikipedia.orgpearson.com The reaction generally proceeds through the formation of a carbocation from the alkylating agent, which is often an alkene (e.g., butene) or an alcohol (e.g., butanol).

The mechanism involves several key steps:

Electrophile Generation : The acid catalyst protonates the alkylating agent (e.g., butene) to form a secondary butyl carbocation.

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This can occur at the oxygen atom (O-alkylation) or the carbon atoms of the ring (C-alkylation). libretexts.org

Product Formation :

O-alkylation initially yields butyl phenyl ether. This reaction is often kinetically favored. acs.org

C-alkylation results in the direct formation of butylphenol isomers. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of 2-butylphenol and 4-butylphenol.

Under certain conditions, the initially formed butyl phenyl ether can undergo an intramolecular rearrangement (ionic rearrangement mechanism) to yield the more thermodynamically stable C-alkylated phenols. hw.ac.ukscience.gov

Computational studies, such as those using Density Functional Theory (DFT), have shown that O-alkylation to form the phenolic ether can be the most energetically favorable initial step under neutral pathways, while an ionic rearrangement mechanism accounts for the high yields of C-alkylated products. hw.ac.uk The choice of catalyst and reaction conditions significantly influences the ratio of ortho to para isomers. For instance, the use of solid acid catalysts like zeolites is common in industrial applications. nih.gov

Catalyst TypeAlkylating AgentTypical ConditionsKey Mechanistic Feature
Lewis Acids (e.g., AlCl₃)Alkyl Halides, AlkenesLow TemperatureForms a reactive electrophile-catalyst complex.
Brønsted Acids (e.g., H₂SO₄)Alkenes, AlcoholsVariable TemperatureProtonates the alkylating agent to generate a carbocation. pearson.com
Solid Acids (e.g., Zeolites)Alcohols, Alkenes393–433 KShape selectivity can influence isomer distribution; primarily C-alkylation. acs.orgnih.gov
Aluminum Phenoxide AlkenesHigh Temperature (e.g., 180–255 °C)Often used for selective ortho-alkylation. oup.com

Influence of Steric Hindrance on Organophosphorus Product Selectivity

Once 2-butylphenol is formed, it can be converted into an organophosphorus compound through phosphorylation, for example, by reacting with phosphorus oxychloride (POCl₃) or other phosphorus reagents. The steric bulk of the sec-butyl group at the ortho position to the hydroxyl group exerts a significant influence on the selectivity of this reaction.

This steric hindrance, a phenomenon known as the ortho effect, can impede the approach of the phosphorus reagent to the phenolic oxygen. researchgate.net This has several consequences for product selectivity:

Favored Monosubstitution : The bulky group can prevent further reactions, favoring the formation of monosubstituted phosphate (B84403) esters over di- or tri-substituted products.

Regioselectivity : In reactions with polyfunctional phosphorus reagents, the steric hindrance will direct the reaction to less hindered sites. For example, in the synthesis of certain phosphate-based nucleating agents from hindered phenols like 2,2′-methylene-bis(4,6-di-tert-butylphenol), controlling the stoichiometry and reaction conditions is crucial to overcome steric challenges and prevent side reactions. nih.gov

Reaction Rate : The steric clash between the ortho-substituent and the incoming electrophile can lower the reaction rate compared to the phosphorylation of unhindered phenol or 4-butylphenol.

Studies on related systems, such as the ortho-alkylation of phenols, have shown that steric effects are a determining factor in regioselectivity, often favoring the less crowded para position unless specific ortho-directing catalysts are employed. mdpi.comiosrjournals.org By analogy, in the phosphorylation of 2-butylphenol, the bulky alkyl group serves as a "protecting" group, sterically directing the phosphorylation reaction and influencing the structure of the final organophosphorus product.

Catalytic Mechanisms of Phosphorous Acid and its Derivatives in Organic Reactions

Phosphorous acid (H₃PO₃) and its organic derivatives are versatile compounds that can themselves act as catalysts in various organic transformations, including those relevant to the synthesis of phenolic esters.

Role of Brønsted Acidity in Esterification and Alkylation

Phosphorous acid is a diprotic acid, meaning it can donate two protons. wikipedia.org Its acidity, along with that of related phosphoric acids, allows it to function as an effective Brønsted acid catalyst. acs.org

In esterification reactions , such as the reaction between a phenol and a carboxylic acid, phosphorous acid can catalyze the process by protonating the carbonyl oxygen of the carboxylic acid. google.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group. The strong reducing nature of phosphorous acid catalysts can also be beneficial, leading to ester products with improved color and purity. google.com

AcidFormulapKₐ₁pKₐ₂Catalytic Role
Phosphorous Acid H₃PO₃1.3 wikipedia.org6.7 wikipedia.orgDiprotic Brønsted acid catalyst.
Phosphoric Acid H₃PO₄2.157.20Triprotic Brønsted acid catalyst, often used in acylation. nih.gov
Phosphinic Acid H₃PO₂1.2-Monoprotic Brønsted acid, effective in propargylic substitutions. nih.gov

In alkylation reactions , phosphorus-based acids can activate alcohols by protonating the hydroxyl group, facilitating its departure as a water molecule and generating a carbocation. This electrophile can then proceed to alkylate an aromatic ring in a Friedel-Crafts type mechanism. The choice of phosphorus acid can be critical; studies have shown that phosphinic acid can be highly effective in certain nucleophilic substitutions where phosphoric acid shows low conversion. nih.gov

Hydrogen Bonding and Non-Covalent Interactions in Catalytic Transition States

The catalytic activity of phosphorous acid and its derivatives is not solely due to their Brønsted acidity. Non-covalent interactions, particularly hydrogen bonding, play a crucial role in stabilizing transition states and orienting reactants. wikipedia.org

Chiral phosphoric acids, for example, are known to act as bifunctional catalysts. They possess both a Brønsted acidic site (the P-OH proton) and a Lewis basic site (the phosphoryl oxygen, P=O). libretexts.org This dual functionality allows the catalyst to engage with both the electrophile and the nucleophile simultaneously:

The acidic proton activates the electrophile (e.g., an imine or aldehyde) via protonation or a strong hydrogen bond. acs.org

The basic phosphoryl oxygen can accept a hydrogen bond from, or deprotonate, the nucleophile, thereby increasing its reactivity and positioning it for the attack. libretexts.org

This network of non-covalent interactions within the transition state creates a highly organized, chiral environment that is essential for enantioselective catalysis. nih.gov The strength and geometry of these hydrogen bonds are critical; analyses have shown that even weak hydrogen bonds in charge-assisted complexes can significantly influence reactivity and selectivity. acs.orgmdpi.com Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) have been used to quantify these non-covalent interactions, confirming that effects like hydrogen bonding and π-π stacking, rather than just steric clashes, are key to stabilizing the favored transition states. nih.gov

Degradation Mechanisms of Organophosphorus Phenolic Compounds

Organophosphorus compounds, including those derived from 2-butylphenol, can undergo degradation through several chemical and biological pathways. The stability of the molecule is largely dependent on the nature of the bonds to the phosphorus atom, particularly the phosphorus-oxygen-carbon (P-O-Ar) ester linkage.

The principal degradation mechanism for organophosphate esters is hydrolysis . oup.com This process involves the cleavage of the ester bond by water. The rate of hydrolysis is highly dependent on pH:

Alkaline Hydrolysis : Under basic conditions, hydrolysis is often rapid and catalyzed by the hydroxide (B78521) anion (OH⁻), which acts as a potent nucleophile attacking the electrophilic phosphorus center. science.gov

Neutral or Acidic Hydrolysis : In neutral or slightly acidic water, the hydrolysis of many triaryl phosphates is extremely slow. epa.gov

The degradation process typically releases the parent phenol (in this case, 2-butylphenol) and the corresponding phosphorus-based acid. oup.com Microbial degradation is a significant environmental pathway, where enzymes such as organophosphate hydrolases (OPH) or phosphotriesterases (PTE) catalyze the hydrolysis of the P-O-aryl bond as the first and most critical step in detoxification. oup.commdpi.com

Another relevant mechanism is oxidative degradation . Organophosphorus compounds can induce oxidative stress in biological systems, leading to the generation of reactive oxygen species (ROS). iosrjournals.orgnih.gov These ROS can, in turn, attack and degrade the organophosphorus molecule itself, although this is more often discussed in the context of the compound's toxicological effects rather than its environmental fate. researchgate.netnih.gov For some nerve agents, which are also organophosphorus compounds, initial breakdown occurs via hydrolysis to form phosphonic acid derivatives. wikipedia.org

Hydrolytic Cleavage of Phosphate and Phosphite (B83602) Esters

The hydrolytic stability of phosphate and phosphite esters derived from 2-butylphenol is a critical factor in their application and environmental fate. Hydrolysis involves the cleavage of the P-O-C bond by water, leading to the formation of phosphoric or phosphorous acid and the parent phenol. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts.

The general mechanism for the hydrolysis of a phosphite ester, such as one derived from 2-butylphenol and phosphorous acid, involves the nucleophilic attack of a water molecule on the phosphorus atom. This can proceed through different pathways depending on the reaction conditions. In neutral environments, the hydrolysis of some aliphatic phosphites has been shown to follow a third-order rate law, which involves two water molecules. researchgate.net

Under acidic conditions, the hydrolysis is often catalyzed by the protonation of a phosphoryl or ester oxygen, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. researchgate.net Conversely, base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion, which is a stronger nucleophile than water, leading to a more rapid cleavage of the ester bond. Studies on various organophosphate triesters have demonstrated that their stability decreases with increasingly basic pH. nih.gov For instance, aryl-substituted phosphate esters are generally less stable in basic solutions compared to alkyl-substituted ones. nih.gov

The hydrolysis of these esters can lead to the formation of diesters and, subsequently, monoesters, although the complete hydrolysis to phosphoric or phosphorous acid and the alcohol/phenol is the ultimate outcome. nih.gov For example, the hydrolysis of bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite proceeds through the cleavage of the P-O-phenol bonds to yield 2,4-di-tert-butylphenol (B135424). researchgate.net

Enzymatic hydrolysis, facilitated by enzymes like phosphotriesterases (PTEs), represents a highly efficient pathway for the degradation of organophosphate esters. tamu.edutamu.edutamu.edu These metalloenzymes can catalyze the hydrolysis of organophosphates at rates approaching the diffusion-controlled limit. nih.gov The mechanism of PTEs typically involves a binuclear metal center that activates a water molecule to act as a nucleophile. tamu.edu

Interactive Table: pH-Dependent Hydrolysis of Organophosphate Triesters

This table illustrates the general trend of increasing hydrolysis rate with increasing pH for different classes of organophosphate triesters. Note that specific rates for 2-butylphenol derivatives would require experimental determination.

pHAlkyl Phosphates StabilityChlorinated Alkyl Phosphates StabilityAryl Phosphates Stability
7HighModerateLow
9HighModerateVery Low
11ModerateLowExtremely Low
13LowVery LowNegligible
Data based on general findings for organophosphate triesters. nih.gov

Oxidative Transformation Pathways

Phosphite esters, including those derived from 2-butylphenol and phosphorous acid, are susceptible to oxidation, a key transformation pathway that converts the trivalent phosphorus (P(III)) to a pentavalent state (P(V)). This oxidation is a crucial aspect of their function as secondary antioxidants in various materials. wikipedia.org

The primary oxidative transformation involves the conversion of a phosphite ester to its corresponding phosphate ester. This can occur through various mechanisms, including reaction with hydroperoxides. The initial hydrolysis of phosphite esters can generate acidic species that, in turn, can accelerate the formation of oxidized products if not controlled. google.com

In biological systems and under certain environmental conditions, organophosphorus compounds can induce oxidative stress. nih.govresearchgate.net This process involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). nih.gov The formation of these highly reactive species can lead to cellular damage. While the primary toxicity of many organophosphates is linked to the inhibition of acetylcholinesterase, the subsequent oxidative stress is a significant secondary effect. nih.govnih.gov

The antioxidant activity of sterically hindered phenols, such as 2,6-di-tert-butylphenol (B90309) derivatives containing phosphorus, has been studied, indicating their ability to act as "traps" for reactive oxygen metabolites. researchgate.net This suggests that while the phosphorus center can be oxidized, the phenolic moiety can simultaneously exert a protective antioxidant effect.

Interactive Table: General Oxidative Transformations of Phosphorus Compounds

This table summarizes the common oxidative transformations involving organophosphorus compounds.

Starting Compound TypeOxidizing Agent/ProcessProduct Compound TypeSignificance
Phosphite Ester (P(III))Oxygen, HydroperoxidesPhosphate Ester (P(V))Antioxidant action, conversion to more stable form. wikipedia.orgwikipedia.org
Organothiophosphate (P=S)Cytochrome P450Organophosphate (P=O)Bioactivation to a more potent acetylcholinesterase inhibitor. researchgate.net
Organophosphate ExposureCellular ProcessesReactive Oxygen Species (ROS)Induction of oxidative stress and potential cellular damage. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the structural determination of organophosphorus compounds. It provides detailed information about the chemical environment of specific nuclei, enabling the precise mapping of molecular architecture.

1H, 13C, and 31P NMR for Organophosphorus Compound Analysis

The synergistic use of ¹H, ¹³C, and ³¹P NMR offers a powerful approach to characterize the products of the reaction between 2-butylphenol (B3051182) and phosphorous acid.

¹H NMR (Proton NMR): This technique reveals the number and connectivity of hydrogen atoms. For derivatives of 2-butylphenol, ¹H NMR can confirm the integrity of the butyl group and the substitution pattern on the aromatic ring through analysis of chemical shifts and spin-spin coupling. chemicalbook.com The signal corresponding to the hydroxyl proton is also a key diagnostic feature. chemicalbook.com

¹³C NMR (Carbon-13 NMR): Providing a map of the carbon framework, ¹³C NMR distinguishes between the aliphatic carbons of the butyl chain and the aromatic carbons of the phenol (B47542) ring. researchgate.netchemicalbook.comchemicalbook.com The chemical shifts of these carbons are sensitive to their local electronic environment, offering insights into the effects of substitution.

³¹P NMR (Phosphorus-31 NMR): With its wide chemical shift range and high sensitivity, ³¹P NMR is exceptionally well-suited for studying organophosphorus compounds. huji.ac.il It directly probes the phosphorus nucleus, yielding information about its oxidation state, coordination, and bonding. huji.ac.il The formation of phosphite (B83602) esters from 2-butylphenol and phosphorous acid can be confirmed by the appearance of signals in the characteristic region for such compounds. psu.edu For instance, triaryl phosphites typically exhibit chemical shifts in the range of 125 to 145 ppm. youtube.com The presence of a direct P-H bond would be indicated by a large one-bond coupling constant (¹J P-H), often between 600 and 700 Hz. huji.ac.il

Table 1: Representative NMR Data for Related Compound Classes

Nucleus Compound Type Typical Chemical Shift Range (ppm) Key Insights

| ¹H | Substituted Phenols | Aromatic: 6.5 - 8.0 Alkyl: 0.5 - 4.0 Hydroxyl: 4.0 - 8.0 | Elucidates substitution patterns on the aromatic ring and confirms the structure of the alkyl group. | | ¹³C | Substituted Phenols | Aromatic: 110 - 160 Aliphatic: 10 - 40 | Defines the carbon skeleton and shows the influence of substituents on the electronic environment of carbon atoms. | | ³¹P | Triaryl Phosphites | 125 - 145 | Confirms the formation of phosphite esters and is sensitive to the nature of the aryl groups. | | ³¹P | Phosphonium Salts | -5 - 30 | Indicates a different chemical environment for the phosphorus atom, suggesting potential side reactions or further transformations. youtube.com |

Solid-State NMR Applications for Material Characterization

For reaction products that are solid or polymeric, solid-state NMR (ssNMR) spectroscopy is an invaluable tool for characterization. researchgate.netrsc.orgnih.govresearchgate.net Unlike solution-state NMR, ssNMR can analyze materials in their native, solid form, providing information that is often inaccessible by other means.

Key applications of ssNMR include:

  • Structural Elucidation: ssNMR is sensitive to the local atomic environment and can complement data from diffraction techniques by providing details on short-range order. rsc.org
  • Dynamics and Flexibility: It can probe molecular motions and conformational changes within the solid material. mdpi.com
  • Host-Guest Interactions: ssNMR can be used to study the interactions between the organophosphorus material and any encapsulated or adsorbed species. nih.gov
  • For organophosphorus materials, ³¹P ssNMR is particularly powerful for distinguishing between different phosphorus environments, such as those in crystalline versus amorphous regions or in different chemical states. researchgate.net

    Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

    Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of compounds and for deducing their structure from fragmentation patterns.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

    Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and identification of volatile and thermally stable compounds. oiv.int It is well-suited for analyzing the reaction mixture of 2-butylphenol and phosphorous acid to identify the primary products and any volatile byproducts. The components are separated by the gas chromatograph before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint for each compound. GC-MS is a standard method for the analysis of alkylphenols. oiv.intnih.govnih.gov To enhance volatility, derivatization with agents like silylating reagents can be performed prior to analysis. researchgate.net

    Table 2: Illustrative GC-MS and GC-MS/MS Parameters for Alkylphenol Analysis

    Parameter GC-MS GC-MS/MS
    Column Typically a 5% phenyl-methylpolysiloxane column (e.g., 5MS UI 30 m x 0.25 mm x 0.25 µm) Typically a 5% phenyl-methylpolysiloxane column (e.g., 5MS UI 30 m x 0.25 mm x 0.25 µm) or equivalent
    Injector Temperature 260 °C (splitless mode) 250 °C (pulsed-split mode)
    Oven Temperature Program Initial hold at 50°C, ramp at 10 °C/min to 300 °C, hold for 3 minutes Initial hold at 50°C, ramp at 25 °C/min to 130°C, then 10 °C/min to 170°C, then 25 °C/min to 300°C
    Mass Spectrometer Source Temperature 250 °C 250 °C
    Acquisition Mode Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM)

    Source: oiv.int

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

    For compounds that are non-volatile or thermally labile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govnih.govacs.orgsigmaaldrich.comdtu.dk Its high sensitivity and selectivity make it ideal for trace analysis and for identifying minor components or metabolites in complex mixtures. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The separation by liquid chromatography is followed by two stages of mass analysis, which provides excellent specificity. LC-MS/MS is a powerful technique for the analysis of both organophosphorus and phenolic compounds, capable of detecting substances at very low concentrations, such as the nanogram-per-liter level. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net

    Vibrational and Electronic Spectroscopy

    Vibrational and electronic spectroscopic methods offer further insights into the bonding and electronic structure of the reaction products.

    Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules, which are characteristic of specific functional groups. acs.orgacs.orgnih.govmdpi.comresearchgate.netsapub.orgnih.govscialert.netnih.gov For the products of the 2-butylphenol and phosphorous acid reaction, these techniques can confirm the formation of P-O-C bonds, identify the characteristic vibrations of the substituted aromatic ring, and detect the presence of P=O groups that would result from oxidation. mdpi.comnih.gov

    Electronic Spectroscopy (UV-Visible): Ultraviolet-Visible (UV-Vis) spectroscopy measures how a molecule absorbs light, which corresponds to the promotion of electrons to higher energy levels. acs.orgresearchgate.netbath.ac.uklibretexts.orglibretexts.org For aromatic compounds like 2-butylphenol and its derivatives, UV-Vis spectroscopy provides information about the conjugated π-electron system. While it offers less structural detail than NMR or MS, it is a valuable tool for quantitative analysis and for monitoring the progress of a reaction. libretexts.org

    Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

    Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When analyzing a sample containing 2-butylphenol and phosphorous acid, the resulting spectrum would be a superposition of the characteristic absorption bands of both compounds.

    For 2-butylphenol , the FT-IR spectrum is distinguished by several key features. A prominent, broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H (hydroxyl) stretching vibration of the phenolic group. The C-H stretching vibrations of the aromatic ring and the butyl group's aliphatic chain appear in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations can be seen as sharp peaks between 1450 and 1600 cm⁻¹. The in-plane O-H bend and the C-O stretching vibration are typically found in the 1310-1410 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.

    For phosphorous acid (H₃PO₃) , which exists in tautomeric equilibrium with a small amount of P(OH)₃ but predominantly as O=PH(OH)₂, the FT-IR spectrum shows distinct bands. A very strong and broad band for the O-H stretching is expected between 2500 and 3300 cm⁻¹. A sharp, strong band corresponding to the P-H stretch is a key identifier and appears in the 2350-2450 cm⁻¹ region. researchgate.net The P=O double bond gives rise to a strong absorption in the 1160-1250 cm⁻¹ range. researchgate.net Additionally, bands corresponding to P-O-H bending and P-O stretching can be observed in the fingerprint region below 1200 cm⁻¹. researchgate.netrsc.org

    Analysis of a combined sample would involve deconvoluting these overlapping peaks to confirm the presence of both moieties. The unique P-H stretching band from phosphorous acid and the pattern of aromatic substitutions from 2-butylphenol would be key identifiers.

    Table 1: Characteristic FT-IR Absorption Bands for 2-Butylphenol and Phosphorous Acid

    Functional GroupCompoundWavenumber (cm⁻¹)Intensity
    O-H Stretch (Phenolic)2-Butylphenol3200-3600Strong, Broad
    C-H Stretch (Aromatic)2-Butylphenol3000-3100Medium
    C-H Stretch (Aliphatic)2-Butylphenol2850-2960Strong
    C=C Stretch (Aromatic)2-Butylphenol1450-1600Medium, Sharp
    C-O Stretch2-Butylphenol1150-1250Strong
    O-H Stretch (Acid)Phosphorous Acid2500-3300Strong, Very Broad
    P-H StretchPhosphorous Acid2350-2450Strong, Sharp
    P=O StretchPhosphorous Acid1160-1250Strong

    Note: The exact positions of the peaks can be influenced by intermolecular interactions, such as hydrogen bonding, between the two components.

    X-ray Diffraction (XRD) for Crystalline Structure and Supramolecular Assembly Determination

    X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. It provides detailed information on crystal structure, phase identity, and polymorphism.

    The applicability of XRD depends on the physical state of the sample. 2-Butylphenol is often a liquid at room temperature, which would preclude XRD analysis unless it is crystallized at low temperatures. If a crystalline solid is formed from a reaction or complexation between 2-butylphenol and phosphorous acid, XRD would be the primary method for structural elucidation.

    Phosphoric acid , the oxidized form of phosphorous acid, is a crystalline solid in its anhydrous state. nih.gov XRD analysis of anhydrous phosphoric acid has revealed a monoclinic crystal system with space group P2₁/c. nih.gov The analysis provides precise atomic coordinates, bond lengths, and bond angles, and reveals extensive hydrogen-bonding networks that define its supramolecular assembly. nih.gov Similarly, XRD is a standard technique for identifying and quantifying different mineral phases in phosphate (B84403) rocks, which are the raw material for phosphoric acid production. thermofisher.com The technique can distinguish between various phosphate minerals based on their unique crystallographic structures. thermofisher.com

    For a potential "2-Butylphenol;phosphorous acid" co-crystal, XRD would reveal the exact mode of interaction, such as the geometry of hydrogen bonds between the phenolic hydroxyl group and the acid, and how the molecules pack in the crystal lattice.

    Table 3: Crystallographic Data for Anhydrous Orthophosphoric Acid

    ParameterValue
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)5.7572
    b (Å)4.8310
    c (Å)11.5743
    β (°)95.274
    Z (molecules/unit cell)4

    Source: Data from experimental electron density studies on crystalline H₃PO₄. nih.gov

    Advanced Chromatographic Separation Techniques

    Chromatography is indispensable for separating components of a mixture and for assessing the purity and concentration of a compound.

    High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like phenols and inorganic acids.

    For the analysis of 2-butylphenol , reversed-phase HPLC (RP-HPLC) is a common method. sielc.comnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comsielc.com An acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and more reproducible retention times. sielc.comsielc.com Detection is usually performed with a UV detector set to one of the absorption maxima of the phenol (e.g., 277 nm). nih.gov This method allows for the separation of 2-butylphenol from its isomers (e.g., 3- and 4-butylphenol) and other related impurities, enabling accurate purity assessment and quantification.

    The analysis of phosphorous acid by HPLC can be more challenging due to its high polarity and lack of a UV chromophore. Ion chromatography is a suitable technique, where samples are separated on an ion-exchange column and detected by a conductivity detector. analytice.comasianpubs.org Alternatively, specialized mixed-mode columns that combine reversed-phase, ion-exchange, or hydrophilic interaction liquid chromatography (HILIC) mechanisms can be used to retain and separate phosphorous and phosphoric acids. sielc.com Detection can also be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS). sielc.com

    A mixture of 2-butylphenol and phosphorous acid could be analyzed using a gradient RP-HPLC method, potentially with a mass spectrometer for detection to unequivocally identify both highly distinct components.

    Table 4: Example HPLC Method Parameters for Butylphenol Analysis

    ParameterCondition
    ColumnC18 (Reversed-Phase)
    Mobile PhaseAcetonitrile / Water with Phosphoric Acid
    DetectionUV at ~277 nm
    ApplicationPurity assessment, quantification, separation of isomers

    Source: General conditions derived from methods for 2-tert-butylphenol (B146161) analysis. sielc.comnih.govsielc.com

    Gas chromatography is ideal for separating and analyzing volatile compounds. For highly complex samples, multi-dimensional gas chromatography (often coupled with Time-of-Flight Mass Spectrometry, GCxGC-TOFMS) offers significantly enhanced separation power.

    2-Butylphenol is volatile and well-suited for GC analysis. oiv.intnist.gov In a standard GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., with a 5% phenyl-polysiloxane stationary phase). oiv.int The separated components then enter a mass spectrometer, which provides both identification based on the mass spectrum and quantification based on peak area. GC-MS is used to determine alkylphenols in various matrices, such as wine. oiv.int

    While phosphorous acid is not directly amenable to GC due to its low volatility, it can be analyzed after derivatization to a more volatile form, such as a silyl (B83357) ester.

    A GCxGC-TOFMS system would be particularly useful if the "this compound" sample contains a complex mixture of isomers, byproducts, or degradation products. In this technique, effluent from a primary GC column is passed through a modulator and subjected to a second, rapid separation on a column with a different stationary phase. This two-dimensional separation spreads the components over a 2D plane, resolving compounds that would co-elute in a single-column separation. The TOFMS detector is ideal for GCxGC because it can acquire full mass spectra at very high speeds, which is necessary to characterize the very narrow peaks (tens of milliseconds) produced. This allows for the comprehensive characterization of complex mixtures, such as those resulting from the degradation of 2-sec-butylphenol (B1202637) by microorganisms, where numerous metabolites are formed. nih.govrug.nl

    Environmental Transformation and Fate of Organophosphorus Phenolic Compounds

    Biotransformation and Biodegradation Studies

    Microbial Metabolism and Pathways

    The biodegradation of organophosphorus compounds by microorganisms is a key process in their environmental detoxification. oup.com Microorganisms can utilize these compounds as a source of phosphorus, carbon, or both, leading to their mineralization. nih.gov The initial and most significant step in the detoxification of many organophosphorus compounds is the hydrolysis of the ester bonds, specifically the P-O-alkyl and P-O-aryl bonds. oup.comoup.com This hydrolysis significantly reduces their mammalian toxicity. oup.com

    A variety of bacteria and some fungi have been identified for their ability to degrade a wide range of organophosphorus compounds. oup.com For instance, the first microorganism identified with this capability was a Flavobacterium sp. in 1973. oup.comoup.com Since then, numerous other genera, including Pseudomonas, Aspergillus, Arthrobacter, and Chlorella, have been shown to degrade these compounds through mechanisms like hydrolysis, adsorption, and enzymatic mineralization. researchgate.net

    The degradation of the phenolic component, such as 2-butylphenol (B3051182), also proceeds through specific microbial pathways. For example, a novel bacterium, Pseudomonas sp. strain MS-1, isolated from freshwater sediment, has been shown to utilize 2-sec-butylphenol (B1202637) as its sole source of carbon and energy. nih.gov This strain can completely degrade 1.5 mM of 2-sec-butylphenol within 30 hours. nih.gov The proposed metabolic pathway for 2-sec-butylphenol by this strain involves a meta-cleavage pathway. The initial step is the hydroxylation of 2-sec-butylphenol to form 3-sec-butylcatechol. This intermediate then undergoes ring cleavage to produce 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid, which is further metabolized to 2-methylbutyric acid. nih.gov

    The ability of microorganisms like Pseudomonas sp. strain MS-1 to degrade alkylphenols is highly dependent on the position of the alkyl substitute, with a strong preference for the ortho position. nih.gov

    Table 1: Microorganisms Involved in the Degradation of Organophosphorus and Phenolic Compounds

    Microorganism Compound(s) Degraded Key Findings Reference(s)
    Flavobacterium sp. Organophosphorus compounds First bacterium isolated capable of degrading organophosphorus compounds. oup.comoup.com
    Pseudomonas sp. Organophosphorus compounds, 2-sec-butylphenol Capable of utilizing compounds as a source of carbon and energy. Degrades 2-sec-butylphenol via a meta-cleavage pathway. researchgate.netnih.gov
    Aspergillus sp. Organophosphorus pesticides Employs physical and biochemical mechanisms for degradation. researchgate.net
    Arthrobacter sp. Organophosphorus pesticides Utilizes mechanisms like adsorption and hydrolysis for degradation. researchgate.net
    Chlorella sp. Organophosphorus pesticides Capable of enzymatic mineralization and other degradation mechanisms. researchgate.net
    Brevundimonas diminuta Organophosphorus compounds Harbors the organophosphate degradation (opd) gene. mdpi.com

    Enzymatic Degradation and Detoxification Processes

    The microbial degradation of organophosphorus compounds is facilitated by specific enzymes. These enzymes catalyze the hydrolysis of the chemical bonds within the organophosphorus molecule, leading to less toxic metabolites. mdpi.com The primary enzymes involved in this process are hydrolases, which can be located either intracellularly or secreted extracellularly. mdpi.com

    Several key enzymes have been identified and characterized for their ability to degrade organophosphorus compounds:

    Organophosphorus Hydrolase (OPH): This is one of the most extensively studied enzymes for organophosphorus compound degradation. bohrium.com OPH effectively hydrolyzes P-O, P-F, P-CN, and P-S bonds in various organophosphate pesticides. mdpi.com It belongs to a family of enzymes with a binuclear metal core, often requiring zinc or cobalt ions for its hydrolytic activity. mdpi.com

    Phosphotriesterases (PTEs): This group of enzymes, which includes OPH, hydrolyzes organophosphorus compounds. mdpi.com PTEs have been isolated from a wide range of bacteria and archaea. mdpi.com

    Methyl Parathion (B1678463) Hydrolase (MPH): Isolated from soil bacteria, MPH can utilize methyl parathion as a sole carbon source. bohrium.com Its catalytic mechanism is believed to be similar to that of OPH. bohrium.com

    Organophosphorus Acid Anhydrolase (OPAA): This enzyme is particularly effective at hydrolyzing G-type nerve agents and other organophosphorus compounds with P-F bonds. mdpi.com

    These enzymes break down organophosphorus compounds through a nucleophilic attack on the phosphorus center, which is facilitated by metal ions and reactive amino acids in the enzyme's active site. mdpi.com The genes encoding these enzymes, such as the opd (organophosphate degrading) gene, have been isolated from various microorganisms and even engineered to enhance their stability and activity. oup.comoup.com

    The enzymatic detoxification process is crucial as it can reduce the toxicity of organophosphorus compounds by several orders of magnitude. oup.com Enzymes like OPAA have shown high hydrolytic activity against compounds with P-F bonds, such as soman (B1219632) and sarin, but minimal activity against those with P-O or P-S bonds. mdpi.com

    Table 2: Key Enzymes in Organophosphorus Compound Degradation

    Enzyme EC Number Source(s) Substrates Mechanism of Action Reference(s)
    Organophosphorus Hydrolase (OPH) 3.1.8.1 Brevundimonas diminuta, Flavobacterium sp. Paraoxon, parathion, diazinon Hydrolysis of P-O, P-F, P-CN, and P-S bonds. mdpi.combohrium.com
    Phosphotriesterases (PTEs) 3.1.8.1 Various bacteria and archaea Organophosphate triesters Hydrolysis of organophosphates. mdpi.com
    Methyl Parathion Hydrolase (MPH) 3.1.8.1 Soil bacteria Methyl parathion Hydrolysis, similar to OPH. bohrium.com

    Advanced Analytical Methodologies for Environmental Monitoring and Metabolite Identification

    Effective monitoring of organophosphorus phenolic compounds and their degradation products in the environment requires sensitive and specific analytical methods. A variety of advanced techniques are employed for their detection, identification, and quantification in environmental samples such as water and soil.

    Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of organophosphorus compounds. epa.govcromlab-instruments.es This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For instance, U.S. EPA Method 8141B outlines the determination of organophosphorus compounds using GC with either a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD), both of which are highly sensitive to phosphorus-containing compounds. cromlab-instruments.esepa.gov For confirmation of compound identity, GC/MS is recommended. epa.gov The process typically involves extraction of the analytes from the sample matrix, followed by concentration and injection into the GC/MS system. epa.gov

    Other spectroscopic methods are also valuable for the analysis of organophosphorus compounds and their metabolites:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a powerful tool for studying the structure and transformation of organophosphorus compounds. cwejournal.org It can provide detailed information about the chemical environment of the phosphorus atom, aiding in the identification of metabolites. cwejournal.org

    Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in chemical bonds, such as the P-S bond, during degradation processes. cwejournal.org

    The sample preparation step is critical for accurate analysis and can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the target compounds from complex environmental matrices. researchgate.net The choice of analytical method and sample preparation technique depends on the specific compounds of interest, the sample matrix, and the required detection limits. researchgate.net

    Table 3: Analytical Methodologies for Organophosphorus Compounds

    Analytical Technique Principle Application Advantages Reference(s)
    Gas Chromatography-Mass Spectrometry (GC/MS) Separates compounds based on their volatility and polarity, followed by mass-based identification. Identification and quantification of organophosphorus pesticides and their metabolites in environmental samples. High sensitivity and specificity; provides structural information for confirmation. epa.govcromlab-instruments.es
    Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD) GC separation with a detector that is highly selective for nitrogen- and phosphorus-containing compounds. Routine monitoring of organophosphorus pesticides. High sensitivity for target compounds; reduces matrix interference. epa.gov
    Gas Chromatography with Flame Photometric Detector (GC-FPD) GC separation with a detector that measures the emission from phosphorus- or sulfur-containing species in a flame. Analysis of organophosphorus pesticides. More sensitive and selective than NPD for phosphorus. epa.gov
    Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information. Structural elucidation of unknown metabolites; studying degradation pathways. Provides unambiguous structural information. cwejournal.org

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